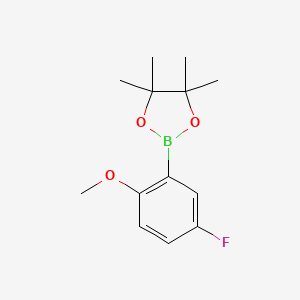

2-(5-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Beschreibung

2-(5-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative characterized by a pinacol (dioxaborolane) core linked to a substituted phenyl ring. The phenyl group features a fluorine atom at the para-position (C5) and a methoxy group at the ortho-position (C2). This combination of electron-withdrawing (fluoro) and electron-donating (methoxy) substituents influences its electronic properties, stability, and reactivity in cross-coupling reactions such as Suzuki-Miyaura couplings . The compound is identified by CAS No. 1383806-53-8 and is utilized in pharmaceutical and materials science research due to its balanced electronic profile and synthetic versatility .

Eigenschaften

IUPAC Name |

2-(5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BFO3/c1-12(2)13(3,4)18-14(17-12)10-8-9(15)6-7-11(10)16-5/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFSNSSDHOJSZKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Biochemische Analyse

Biochemical Properties

2-(5-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as proteases and kinases, where it can act as an inhibitor or modulator. The boronic acid moiety in the compound allows it to form reversible covalent bonds with the active site serine residues of proteases, thereby inhibiting their activity. Additionally, the fluorine and methoxy groups enhance its binding affinity and specificity towards certain enzymes, making it a valuable tool in biochemical assays.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating the activity of kinases within this pathway, it can alter gene expression and cellular metabolism. For instance, in cancer cells, this compound has been shown to induce apoptosis by disrupting the balance of pro- and anti-apoptotic proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity through the formation of reversible covalent bonds with active site residues. This interaction is facilitated by the boronic acid group, which can form a tetrahedral adduct with the hydroxyl group of serine residues in enzymes. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its effective use in biochemical assays. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis over time, leading to the formation of its corresponding boronic acid. Long-term studies have shown that the compound retains its inhibitory activity for extended periods, although its efficacy may decrease due to gradual degradation.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, the compound exhibits minimal toxicity and effectively modulates enzyme activity and cellular processes. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound and its metabolites in vital organs.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its oxidation and subsequent conjugation with glucuronic acid. This metabolic process enhances the compound’s solubility and excretion from the body. Additionally, the compound can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via organic anion transporters and distributed to various cellular compartments. Its localization within cells is influenced by its interaction with binding proteins, which can facilitate its accumulation in specific organelles.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins. It can also be transported to the nucleus, where it can modulate gene expression by interacting with nuclear receptors and transcription factors. The presence of targeting signals and post-translational modifications can further influence its subcellular distribution.

Biologische Aktivität

2-(5-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C13H18BFO3

- Molecular Weight : 252.09 g/mol

- CAS Number : 1383806-53-8

- Purity : >95% (HPLC)

The compound features a dioxaborolane ring structure which is significant for its reactivity and potential biological interactions.

Anticancer Activity

Recent studies have indicated that compounds with dioxaborolane structures can exhibit anticancer properties. For instance, similar compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis.

Case Study : In a study examining related dioxaborolane derivatives, it was found that certain modifications enhanced their selectivity towards cancer cells while minimizing toxicity to normal cells. The incorporation of fluorine and methoxy groups was particularly noted for improving the pharmacological profile .

Antimicrobial Properties

The antimicrobial activity of boron-containing compounds has been widely documented. This compound may exhibit similar properties due to its structural characteristics.

Research Findings : A comparative analysis of various dioxaborolane derivatives revealed that the presence of electron-withdrawing groups like fluorine enhances their ability to disrupt bacterial cell membranes . This suggests potential applications in developing new antimicrobial agents.

The biological activity of this compound can be attributed to its ability to interact with biological molecules such as proteins and nucleic acids. The dioxaborolane moiety is known for its capacity to form reversible covalent bonds with biomolecules, which can alter their function and lead to therapeutic effects.

Data Table: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that boron compounds exhibit potential anticancer properties. The dioxaborolane moiety in this compound can enhance the delivery of therapeutic agents to cancer cells. Studies have shown that similar compounds can induce apoptosis in cancer cell lines by disrupting cellular processes .

Drug Development

The compound serves as a pivotal intermediate in the synthesis of various pharmaceuticals. Its ability to form stable complexes with biological molecules makes it a candidate for drug design and development, particularly in targeting specific enzymes or receptors involved in disease pathways .

Cross-Coupling Reactions

Dioxaborolanes are widely used in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. This compound can act as a boron source, facilitating the coupling of aryl and vinyl halides with organometallic reagents .

Functionalization of Aromatic Compounds

The presence of the methoxy and fluoro groups enhances the reactivity of this compound in electrophilic aromatic substitution reactions. It can be utilized to introduce various functional groups onto aromatic rings, thereby expanding the diversity of synthetic pathways available to chemists .

Polymer Chemistry

Due to its boron content, this compound can be incorporated into polymer matrices to improve mechanical properties and thermal stability. Research has demonstrated that boron-containing polymers exhibit enhanced flame retardancy and durability .

Nanomaterials

The compound's unique structure allows it to be used in the synthesis of boron-based nanomaterials. These materials have applications in electronics and catalysis due to their high surface area and reactivity .

Case Studies

Vergleich Mit ähnlichen Verbindungen

The structural and functional attributes of 2-(5-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be contextualized against analogous pinacol boronic esters. Key comparisons include substituent effects, synthetic yields, and applications:

Substituent Position and Electronic Effects

EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group

Stability and Reactivity

- Hydrolysis Resistance : Fluoro and chloro substituents improve resistance to hydrolysis compared to unsubstituted analogs . The trifluoromethyl group in further enhances stability but reduces solubility .

- Catalytic Selectivity: Steric effects from ortho-methoxy groups in the target compound enable selective C–H borylation in crowded aromatic systems, as noted in sterically guided catalysis studies .

Vorbereitungsmethoden

Reaction Scheme:

- Starting materials: 5-fluoro-2-methoxyphenylboronic acid + pinacol

- Conditions: Anhydrous environment, often in an aprotic solvent such as tetrahydrofuran (THF) or toluene

- Catalysts/Additives: Molecular sieves or dehydrating agents to remove water and drive esterification

- Temperature: Room temperature to reflux, depending on solvent and scale

- Work-up: Removal of solvent, purification by recrystallization or chromatography

This method is analogous to the preparation of structurally related boronic esters such as 2-(5-chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, where the boronic acid and pinacol are refluxed in toluene with molecular sieves to obtain the ester in high yield and purity.

Detailed Synthetic Procedure

The following detailed approach is based on established protocols for pinacol boronate esters and supported by recent literature:

Stepwise Procedure:

Preparation of Boronic Acid Precursor:

- The 5-fluoro-2-methoxyphenylboronic acid can be obtained commercially or synthesized via lithiation of the corresponding aryl halide followed by quenching with trimethyl borate and acidic workup.

-

- Dissolve 5-fluoro-2-methoxyphenylboronic acid (1 equiv) and pinacol (1.2 equiv) in dry THF or toluene.

- Add activated 4 Å molecular sieves to adsorb water formed during the reaction.

- Stir the mixture at room temperature or gently reflux for 12–24 hours.

- Monitor the reaction progress by thin-layer chromatography (TLC) or NMR spectroscopy.

-

- Filter off molecular sieves.

- Remove solvent under reduced pressure.

- Purify the crude product by recrystallization from hexane/ethyl acetate or by silica gel chromatography using non-polar solvents.

- Dry the purified compound under vacuum.

Typical Yields:

- Yields typically range from 80% to 95%, depending on reaction conditions and purity of starting materials.

Alternative Preparation Routes

Direct Borylation via Metal-Catalyzed Coupling

An alternative method involves transition-metal-catalyzed borylation of the corresponding aryl halide (e.g., 5-fluoro-2-methoxyphenyl bromide) using bis(pinacolato)diboron under palladium or nickel catalysis:

- Reagents: Aryl bromide, bis(pinacolato)diboron, Pd(dppf)Cl2 or Ni catalyst, base (e.g., KOAc)

- Solvent: 1,4-dioxane or DMF

- Temperature: 80–100 °C

- Outcome: Formation of the aryl pinacol boronate ester directly in one step

This method is efficient for large-scale synthesis and avoids the need to isolate the boronic acid intermediate.

Research Findings and Analytical Data

Structural Confirmation

- NMR Spectroscopy: Characteristic ^1H NMR signals include singlets for the pinacol methyl groups (~1.3 ppm), aromatic protons, and methoxy group (~3.8 ppm).

- [^13C NMR](pplx://action/followup): Signals for pinacol carbons (~24–25 ppm), aromatic carbons, and methoxy carbon (~55 ppm).

- Mass Spectrometry: Molecular ion peak at m/z 252.09 consistent with molecular formula C13H18BFO3.

- Purity: Confirmed by HPLC and melting point analysis.

Data Table: Comparison of Preparation Methods

| Preparation Method | Starting Materials | Catalysts/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Esterification with Pinacol | 5-fluoro-2-methoxyphenylboronic acid + pinacol | Molecular sieves, THF/toluene, reflux or RT | 80–95 | Most common, straightforward, high purity |

| Metal-catalyzed Borylation | 5-fluoro-2-methoxyaryl bromide + bis(pinacolato)diboron | Pd or Ni catalyst, KOAc, 1,4-dioxane, 80–100 °C | 70–90 | One-step, scalable, avoids boronic acid isolation |

| Other boronate esterification variants | Boronic acid + diols (alternative to pinacol) | Similar conditions | Variable | Less common, different diols affect properties |

Summary and Expert Notes

- The pinacol esterification method remains the gold standard for preparing this compound due to its simplicity, high yield, and product stability.

- Metal-catalyzed direct borylation offers an efficient alternative, especially for industrial-scale synthesis.

- Strict anhydrous conditions and careful purification are essential to prevent hydrolysis and ensure high purity.

- The compound serves as a versatile intermediate in cross-coupling reactions, enabling the synthesis of complex fluorinated aromatic compounds for pharmaceutical and material science applications.

Q & A

Basic: What are the optimal synthetic routes for preparing 2-(5-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Methodological Answer:

The compound can be synthesized via palladium-catalyzed Miyaura borylation. A typical protocol involves reacting 5-fluoro-2-methoxybromobenzene with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ catalyst and KOAc in dioxane at 80–100°C for 12–24 hours . For enhanced chemoselectivity, UiO-type metal-organic frameworks (e.g., UiO-Co) can be employed as catalysts, yielding >80% purity with minimal byproducts . Key parameters to optimize include reaction temperature, catalyst loading (0.2–1.0 mol%), and stoichiometry of B₂pin₂ (1.1–1.5 eq).

Basic: How to characterize this compound using NMR spectroscopy?

Methodological Answer:

1H NMR analysis in CDCl₃ typically shows:

- A singlet for the four methyl groups of the pinacol moiety (δ 1.0–1.3 ppm).

- A methoxy proton resonance as a singlet (δ 3.8–3.9 ppm).

- Fluorine-substituted aromatic protons as doublets or multiplets (δ 6.8–7.5 ppm) .

11B NMR exhibits a peak at δ 28–32 ppm, confirming the boronic ester. In 13C NMR, the quaternary carbon bonded to boron is often absent due to quadrupolar relaxation effects . For fluorinated analogs, 19F NMR reveals shifts at δ -110 to -120 ppm, correlating with substitution patterns .

Basic: What are its primary applications in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:

This boronic ester serves as a stable aryl donor in Suzuki-Miyaura couplings. A standard protocol involves:

- Reacting with aryl halides (e.g., 4-bromotoluene) using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ (2 eq) in THF/H₂O (3:1) at 70°C for 6–12 hours .

- Yields >85% are achievable when the reaction is degassed and conducted under inert atmosphere. Fluorine substituents enhance electrophilicity, accelerating transmetalation steps .

Advanced: How to resolve regioisomeric impurities during synthesis?

Methodological Answer:

Isomeric byproducts (e.g., ortho vs. para substitution) can arise during borylation. Separation is achieved via flash chromatography using hexane/EtOAC (25:1 to 10:1 gradient) . For challenging separations, chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) or recrystallization in hexane/CH₂Cl₂ (9:1) improve resolution. Diastereomeric ratios (dr) up to 5:1 have been reported for structurally similar compounds .

Advanced: What mechanistic insights exist for its role in catalytic reductions?

Methodological Answer:

In NaOt-Bu-catalyzed ketone reductions with pinacolborane, the compound acts as a hydride donor. Spectroscopic studies suggest the active species is a trialkoxyborohydride formed via equilibria between Bpin-H and NaOt-Bu . Kinetic studies show a first-order dependence on ketone concentration, with turnover frequencies (TOF) >50 h⁻¹ at ambient temperature. Fluorine substituents stabilize transition states through inductive effects, reducing activation energy by ~5 kcal/mol .

Advanced: How to evaluate its stability under biological assay conditions?

Methodological Answer:

For in vitro studies, incubate the compound in PBS (pH 7.4) or cell culture medium (RPMI-1640) at 37°C for 24–72 hours. Monitor degradation via LC-MS (ESI+ mode, m/z [M+Na]+). Fluorinated analogs exhibit prolonged stability (t₁/₂ >48 hours) compared to non-fluorinated derivatives due to reduced hydrolysis susceptibility . In vivo stability in murine models requires radiolabeling (e.g., 18F isotope) and PET imaging to track biodistribution .

Advanced: Can computational modeling predict its reactivity in C–H borylation?

Methodological Answer:

Density functional theory (DFT) at the B3LYP/6-31G(d) level reveals that the fluorine atom directs electrophilic borylation to the para position via σ-hole interactions. Transition-state calculations show a ΔG‡ of 18–22 kcal/mol for C–B bond formation . Solvent effects (e.g., THF vs. toluene) are modeled using the SMD continuum approach, with toluene favoring lower activation barriers (ΔΔG‡ ~3 kcal/mol) .

Advanced: What strategies mitigate boron leaching in catalytic cycles?

Methodological Answer:

Leaching is minimized by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.